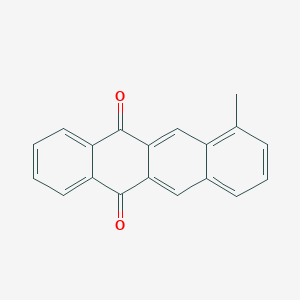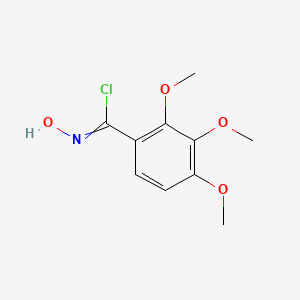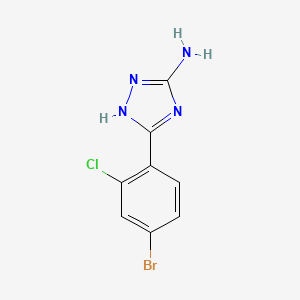
N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Trifluoroacetimidoyl Group: This step involves the reaction of the halogenated phenyl compound with trifluoroacetic acid or its derivatives under specific conditions to form the trifluoroacetimidoyl group.
Chlorination: The final step involves the conversion of the intermediate compound to the acyl chloride form using reagents such as thionyl chloride or oxalyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The phenyl ring can be subjected to oxidation or reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The presence of halogen atoms allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets and pathways. The trifluoroacetimidoyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The halogen atoms may also play a role in enhancing the compound’s reactivity and binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride can be compared with other similar compounds, such as:
(5-Chloro-2-iodophenyl)methanesulfonyl Chloride: This compound has a methanesulfonyl group instead of a trifluoroacetimidoyl group, leading to different chemical properties and reactivity.
(5-Chloro-2-iodophenyl)methanol:
(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone: This compound has additional substituents on the phenyl ring, leading to unique chemical and biological properties.
Eigenschaften
Molekularformel |
C8H3Cl2F3IN |
|---|---|
Molekulargewicht |
367.92 g/mol |
IUPAC-Name |
N-(5-chloro-2-iodophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3Cl2F3IN/c9-4-1-2-5(14)6(3-4)15-7(10)8(11,12)13/h1-3H |
InChI-Schlüssel |
HCHDNUOGCYZEDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)N=C(C(F)(F)F)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13685336.png)
![2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13685339.png)












